1-Benzyl-3-methylimidazolium chloride
Overview
Description
1-Benzyl-3-methylimidazolium chloride is an organic compound with the molecular formula C11H13ClN2. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Benzyl-3-methylimidazolium chloride, also known as 1-Benzyl-3-methyl-1H-imidazol-3-ium chloride, is a type of ionic liquid . Ionic liquids are salts in a liquid state that are primarily used in chemical synthesis and various industrial processes . The primary targets of ionic liquids like this compound are the reactants in these processes .
Mode of Action
The mode of action of this compound involves interacting with its targets to facilitate chemical reactions . As an ionic liquid, it can optimize the crystallization of perovskite films, regulate the band alignment of perovskites, and improve carrier transport . These actions enhance the overall photovoltaic parameters and stability of perovskite solar cells .
Biochemical Pathways
In the case of perovskite solar cells, this compound affects the crystallization and carrier transport processes, which are crucial for the cells’ performance .
Pharmacokinetics
As a chemical compound used in industrial processes, its bioavailability would likely depend on the specific conditions of its use .
Result of Action
The introduction of this compound into perovskite precursors enhances the performance of perovskite solar cells . It improves the cells’ overall photovoltaic parameters and stability
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-methylimidazolium chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, where it can inhibit the enzyme’s activity through binding interactions. Additionally, this compound can induce protein unfolding and changes in the secondary structure of proteins like human serum albumin (HSA) through hydrogen bonding, hydrophobic, and electrostatic interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can cause serious eye and respiratory irritation, indicating its potential impact on cellular health and function . The compound’s ability to interact with cellular components can lead to changes in cell signaling and metabolic pathways, affecting overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. The compound’s ability to form hydrogen bonds and engage in hydrophobic and electrostatic interactions plays a crucial role in its mechanism of action. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can maintain its stability under ambient temperatures and when stored under nitrogen . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential toxicity and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as skin and respiratory irritation . It is essential to determine the threshold levels at which the compound becomes toxic to ensure safe usage in experimental and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to bind to proteins like human serum albumin suggests its potential for widespread distribution within the body .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with cellular membranes and organelles can affect its activity and function. Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic applications .
Preparation Methods
1-Benzyl-3-methylimidazolium chloride can be synthesized through a reaction between benzylamine and 3-methylimidazole. The reaction typically occurs under basic conditions, where benzylamine and 3-methylimidazole react to form 1-benzyl-3-methylimidazole. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
1-Benzyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: It can form complexes with metal ions, which is useful in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-3-methylimidazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis. Its ionic nature and stability make it suitable for various chemical reactions.
Biology: The compound is used in the extraction and purification of biomolecules. Its ability to dissolve a wide range of substances makes it useful in biological research.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Comparison with Similar Compounds
1-Benzyl-3-methylimidazolium chloride is unique due to its benzyl group, which imparts specific properties compared to other imidazolium-based ionic liquids. Similar compounds include:
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium chloride
- 1-Decyl-3-methylimidazolium chloride
These compounds differ in their alkyl chain length, which affects their solubility, melting point, and other physical properties. The benzyl group in this compound provides unique steric and electronic effects, making it suitable for specific applications .
Properties
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.ClH/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZSGZCOGHOGF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047929 | |
Record name | 1-Benzyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36443-80-8 | |
Record name | 1-Benzyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-methylimidazolium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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